molecular formula C20H19F3N2O2 B6570329 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 946368-29-2

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B6570329
CAS No.: 946368-29-2
M. Wt: 376.4 g/mol
InChI Key: RMHFANLDDLDYHD-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the propanoyl group: This step involves acylation, where the tetrahydroquinoline intermediate is treated with propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the trifluoromethylbenzamide moiety: This can be done through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Benzamide derivatives: Compounds like sulpiride and tiapride, used as antipsychotic agents.

Uniqueness

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is unique due to its specific structural features, such as the trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to other similar compounds.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHFANLDDLDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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